(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride
Description
Properties
IUPAC Name |
(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;;/h2-5H,12H2,1H3;2*1H/t5-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLTXCGPJHCQRC-ZJIMSODOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)C(F)(F)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride typically involves the reaction of 5-(trifluoromethyl)pyridine with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating compounds with specific properties.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, ®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride has potential applications in drug development. Its unique chemical properties may make it useful for designing drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and activity at these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research and Commercial Landscape
- Suppliers: Over 1,299 suppliers list the target compound on platforms like ECHEMI, highlighting its demand in high-throughput screening .
- Regulatory Compliance: The compound meets global regulatory standards (e.g., REACH, FDA guidelines) for research use, unlike some brominated analogues requiring stricter handling .
Biological Activity
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, identified by its CAS number 2061996-68-5, has a molecular formula of CHClFN and a molecular weight of approximately 263.09 g/mol. Its structure includes a trifluoromethyl group attached to a pyridine ring, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHClFN |
| Molecular Weight | 263.09 g/mol |
| Solubility | 0.134 mg/ml |
| Boiling Point | Not available |
| Log P (octanol-water partition coefficient) | 2.63 (XLOGP3) |
| BBB Permeant | Yes |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological effects.
This compound is known to act as a selective modulator for certain neurotransmitter receptors, particularly the NMDA receptor family. It has been shown to enhance the activity of GluN2C/D-selective NMDA receptor positive allosteric modulators, indicating its potential role in neuropharmacology .
Case Studies and Research Findings
- Neuropharmacological Effects : In studies involving animal models, this compound exhibited significant effects on cognitive functions, suggesting a potential application in treating neurodegenerative diseases .
- Antitumor Activity : Preliminary screening revealed that derivatives of this compound showed antiproliferative activity against various cancer cell lines, indicating its potential utility in oncology .
- Antimicrobial Properties : The compound was also evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria, demonstrating promising results that warrant further investigation into its use as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of electron-withdrawing groups like trifluoromethyl significantly enhances its biological activity. Research indicates that modifications in the molecular structure can lead to variations in potency against different biological targets .
Q & A
Basic: What synthetic methodologies are recommended for preparing (R)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride?
Methodological Answer:
The compound can be synthesized via catalytic hydrogenation of a nitrile precursor, such as 2-[5-(trifluoromethyl)pyridin-2-yl]acetonitrile, using palladium-based catalysts under hydrogen gas (H₂). Key steps include:
- Nitrile Reduction : Hydrogenation at 50–100 psi H₂ in a polar solvent (e.g., methanol or ethanol) at 50–80°C for 6–12 hours .
- Chiral Resolution : To isolate the (R)-enantiomer, chiral chromatography or enzymatic resolution may be employed. For dihydrochloride salt formation, HCl gas or aqueous HCl is introduced post-reduction .
- Critical Parameters : Catalyst loading (5–10% Pd/C), pH control during salt formation, and inert atmosphere to prevent oxidation.
Basic: How should researchers characterize the purity and enantiomeric excess of this compound?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid. Retention time comparison against racemic standards confirms enantiopurity .
- NMR Spectroscopy : H and F NMR assess structural integrity. The trifluoromethyl group ( to -65 ppm in F NMR) and pyridine protons ( ppm in H NMR) are diagnostic .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for : 265.01 g/mol) with <2 ppm error .
Advanced: What computational approaches predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set can model:
- Electrostatic Potential Maps : To identify nucleophilic/electrophilic regions influenced by the electron-withdrawing trifluoromethyl group .
- Frontier Molecular Orbitals : HOMO-LUMO gaps (5–6 eV) correlate with reactivity. Exact exchange terms improve accuracy for systems with strong electron correlation .
- Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate aqueous or ethanol environments .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric Analysis (TGA) shows decomposition onset at ~200°C. Store at 2–8°C in amber glass vials to prevent photodegradation .
- Hydrolytic Sensitivity : The pyridine ring is susceptible to hydrolysis at high humidity. Karl Fischer titration monitors water content (<0.1% recommended) .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may cleave the C-N bond .
Advanced: How can researchers resolve contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies in yields (e.g., 52–75%) arise from:
- Catalyst Poisoning : Trace impurities (e.g., sulfur) in the nitrile precursor deactivate Pd catalysts. Pre-purify via silica gel chromatography .
- Salt Formation Efficiency : Excess HCl during dihydrochloride preparation can protonate the pyridine nitrogen, reducing crystallinity. Optimize HCl stoichiometry (2.1–2.3 equivalents) .
- Reaction Monitoring : Use in situ FTIR to track nitrile ( = 2240 cm⁻¹) disappearance and amine ( = 3300–3500 cm⁻¹) formation .
Basic: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Receptor Binding Assays : Radioligand competition studies (e.g., H-labeled ligands for histamine or serotonin receptors) at 1–100 µM concentrations .
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK-293 or SH-SY5Y cells after 24-hour exposure .
- Cytotoxicity : MTT assays (48–72 hours) with IC₅₀ determination in cancer cell lines (e.g., HCT-116 or MCF-7) .
Advanced: How can enantiomeric purity be maintained during scale-up synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (R)-proline derivatives to temporarily bind the amine during hydrogenation, reducing racemization .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
- Process Analytical Technology (PAT) : In-line circular dichroism (CD) spectroscopy monitors enantiomeric excess in real time .
Advanced: What are the potential degradation products under accelerated stability testing?
Methodological Answer:
- Hydrolysis : Forms 5-(trifluoromethyl)pyridin-2-yl)ethanol and ammonium chloride in aqueous acidic conditions (pH <3) .
- Oxidation : Air exposure generates N-oxide derivatives, detectable via LC-MS ( +16 Da) .
- Thermal Degradation : Pyrolysis GC-MS identifies trifluoromethylbenzene and ethylamine fragments above 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
